Dimethyl-(6-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Overview
Description
Dimethyl-(6-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride (DMPPD) is an organic compound with a molecular formula of C11H19N3•2HCl. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. DMPPD is a versatile compound with a wide range of applications in research, including organic synthesis, drug design, and biochemistry.
Scientific Research Applications
Optical Properties and Thermal Stability : Dimethyl-(6-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride derivatives have been investigated for their optical properties. Studies have shown that these compounds display structure-dependent fluorescence properties in both solution and solid states, with applications potentially extending to efficient emitters in optical devices. Moreover, these compounds exhibit increased melting temperatures and thermal stability, which can be advantageous in various industrial applications (Palion-Gazda et al., 2019).
Molecular Structure and Intermolecular Interactions : Research has been conducted on the molecular structure of dimethyl-(6-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride derivatives, particularly focusing on intermolecular interactions. These studies are crucial for understanding the packing and stability of these compounds, which is essential for their application in material science and molecular engineering (Shawish et al., 2021).
Synthesis of Novel Derivatives and Compounds : The synthesis of novel derivatives of dimethyl-(6-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride has been explored for potential applications in pharmaceuticals and chemical industries. These syntheses involve complex reactions and provide insights into the versatility and reactivity of the compound (Paronikyan et al., 2016).
Antimicrobial and Antifungal Activity : Some derivatives of dimethyl-(6-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride have been tested for their antimicrobial and antifungal properties. These studies are significant for the development of new pharmaceutical agents with potential applications in treating various infections (Sharma et al., 2017).
Antioxidant Evaluation : Research has been conducted on the antioxidant properties of certain dimethyl-(6-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride derivatives. This is important for understanding their potential use in combating oxidative stress-related diseases (Gouda, 2012).
properties
IUPAC Name |
N,N-dimethyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-8-13-7-10(14-11)9-4-3-5-12-6-9;;/h7-9,12H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBFLOZCFFNGLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CN=C1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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